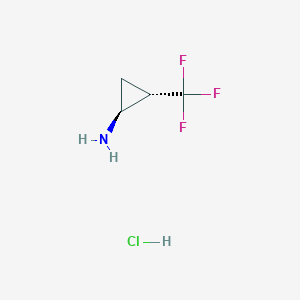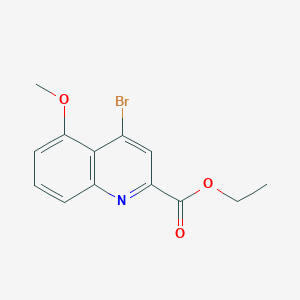
N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide is an organic compound that belongs to the class of benzhydryl compounds. These compounds are characterized by the presence of a benzhydryl group, which consists of two benzene rings connected by a single methane. This particular compound is notable for its complex structure, which includes an imidazolidinone ring and a tolyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide typically involves multiple steps. One common approach is to start with benzhydryl chloride and react it with an appropriate amine to form the benzhydryl amine intermediate. This intermediate is then reacted with an acylating agent, such as acetic anhydride, to introduce the acetamide group. The final step involves the formation of the imidazolidinone ring through a cyclization reaction with a suitable reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzhydryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols.
Wissenschaftliche Forschungsanwendungen
N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide involves its interaction with specific molecular targets. The benzhydryl group can interact with various enzymes and receptors, modulating their activity. The imidazolidinone ring may also play a role in binding to biological macromolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenhydramine: Another benzhydryl compound with antihistamine properties.
Benzhydryl alcohol: A simpler benzhydryl compound used in organic synthesis.
Tolterodine: A benzhydryl compound used as a medication for overactive bladder.
Uniqueness
N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide is unique due to its combination of a benzhydryl group, an imidazolidinone ring, and a tolyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other benzhydryl compounds.
Eigenschaften
Molekularformel |
C26H25N3O3 |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
N-benzhydryl-2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide |
InChI |
InChI=1S/C26H25N3O3/c1-18-13-15-22(16-14-18)29-19(2)25(31)28(26(29)32)17-23(30)27-24(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,19,24H,17H2,1-2H3,(H,27,30) |
InChI-Schlüssel |
ALVHNBKKGJOBKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)N(C(=O)N1C2=CC=C(C=C2)C)CC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3h)-One 2,2-Dioxide](/img/structure/B12971089.png)









![3-(Trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B12971164.png)
